molecular formula C10H8BrF4NO B12515432 N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide CAS No. 676095-54-8

N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide

Cat. No.: B12515432
CAS No.: 676095-54-8
M. Wt: 314.07 g/mol
InChI Key: RVHYJHMFSNWGDF-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, as well as a trifluoromethyl group on the propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide typically involves the reaction of 3-bromo-4-fluorobenzylamine with 3,3,3-trifluoropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromo and fluoro substituents can also influence the compound’s reactivity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Bromo-4-fluorophenyl)methyl]acetamide
  • N-[(3-Bromo-4-fluorophenyl)methyl]benzamide
  • N-[(3-Bromo-4-fluorophenyl)methyl]butanamide

Uniqueness

N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

CAS No.

676095-54-8

Molecular Formula

C10H8BrF4NO

Molecular Weight

314.07 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide

InChI

InChI=1S/C10H8BrF4NO/c11-7-3-6(1-2-8(7)12)5-16-9(17)4-10(13,14)15/h1-3H,4-5H2,(H,16,17)

InChI Key

RVHYJHMFSNWGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CC(F)(F)F)Br)F

Origin of Product

United States

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